(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound (CAS: 1114652-62-8) is a benzothiazine derivative characterized by a 3,4-dimethoxyphenyl group at the methanone position and a 4-methylphenyl substituent on the benzothiazine core. Its molecular formula is C25H22FNO7S (average mass: 499.509 g/mol), with a ChemSpider ID of 22974931 .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-15-4-8-18(9-5-15)26-14-23(32(28,29)22-11-7-17(25)13-19(22)26)24(27)16-6-10-20(30-2)21(12-16)31-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVKPZZJNFJKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , identified by its CAS number 1114652-77-5 , is a member of the benzothiazine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 471.5 g/mol . The structure features a benzothiazine core with various functional groups, including methoxy and fluoro substitutions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1114652-77-5 |
Antimicrobial Properties
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may demonstrate activity against various bacterial strains and fungi. For instance, derivatives of benzothiazine have shown effective Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The compound's potential anticancer activity has been explored through various in vitro studies. It appears to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The interaction with specific enzymes and receptors may inhibit tumor growth effectively .
The biological effects of this compound are primarily attributed to its ability to:
- Bind to Enzymes : It may inhibit or activate enzymes critical for metabolic processes.
- Interact with Receptors : The compound can modulate receptor activity on cell surfaces, influencing cellular responses.
- Affect Gene Expression : It may alter the expression of genes related to apoptosis and immune responses .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various benzothiazine derivatives, it was found that certain analogs exhibited MIC values as low as 16 μg/mL against Staphylococcus aureus and Candida albicans . Although specific data for this compound were not detailed in the study, the trends suggest potential effectiveness.
- Anticancer Studies : Research involving similar compounds demonstrated significant cytotoxic effects on various cancer cell lines. For instance, a derivative showed an IC50 value indicating effective inhibition of cell growth at concentrations less than 10 μM .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds like this compound could influence apoptotic pathways through caspase activation .
Comparison with Similar Compounds
Structural Modifications in Analogues
The following benzothiazine derivatives share structural similarities but differ in substituent patterns:
| Compound Name | Substituents on Benzothiazine Core | Methanone Substituent | Molecular Formula | Key Differences |
|---|---|---|---|---|
| Target Compound | 6-fluoro, 4-(4-methylphenyl) | 3,4-dimethoxyphenyl | C25H22FNO7S | Reference standard |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 6-fluoro, 4-(3,5-dimethoxyphenyl) | 2,4-dimethylphenyl | C26H24FNO6S | 3,5-dimethoxy (vs. 3,4) on core; 2,4-dimethylphenyl (vs. 3,4-dimethoxyphenyl) |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-fluoro, 4-(3-methylphenyl) | 4-ethylphenyl | C25H22FNO3S | Ethyl group (vs. methyl) on phenyl; fluorine at position 7 (vs. 6) |
Physicochemical Properties
- Molecular Weight : The target compound (499.5 g/mol) is heavier than the ethylphenyl analogue (457.5 g/mol) due to additional methoxy groups .
- Electronic Effects : Fluorine at position 6 (target) vs. 7 (ethylphenyl analogue) alters electron-withdrawing effects, which could influence reactivity or binding interactions .
Potential Bioactivity
While specific pharmacological data are unavailable in the provided evidence, structural features suggest plausible biological targets:
- Fluorine: May increase metabolic stability and bioavailability compared to non-halogenated analogues.
Preparation Methods
Formation of 6-Fluoro-4-(4-Methylphenyl)-4H-1,4-Benzothiazine
The benzothiazine scaffold is synthesized via a DABCO-catalyzed one-pot three-component reaction (Fig. 1):
- Reactants :
- 2-Amino-5-fluorobenzenethiol (1.0 equiv)
- 4-Methylbenzaldehyde (1.1 equiv)
- Dimethyl acetylenedicarboxylate (1.2 equiv)
- Conditions : DABCO (20 mol%), ethanol, reflux (12 h).
- Yield : 82% (pale yellow crystals).
This method avoids harsh conditions and achieves regioselectivity through base-mediated cyclization. The 4-(4-methylphenyl) group is introduced via nucleophilic attack of the thiol on the in situ-generated imine.
Oxidation to 1,1-Dioxide
The sulfone group is introduced using hydrogen peroxide (30%) in acetic acid at 60°C for 6 h.
- Conversion : >95% (monitored by TLC).
- Workup : Precipitation in ice-water, filtration, and drying.
Alternative oxidants like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT, 4 h) yield comparable results but require rigorous moisture control.
Optimization and Reaction Monitoring
Critical Parameters
Analytical Characterization
Table 1. Spectroscopic Data for Target Compound
Table 2. Comparative Yields of Key Steps
| Step | Method | Yield (%) |
|---|---|---|
| Benzothiazine formation | DABCO-catalyzed | 82 |
| Oxidation to sulfone | H₂O₂/AcOH | 95 |
| Pd-catalyzed coupling | Ullmann-type | 68 |
| Nucleophilic acylation | EDC/HOBt | 74 |
Scalability and Industrial Feasibility
The DABCO-mediated route is preferred for scale-up due to:
- Low Catalyst Cost : DABCO is inexpensive compared to palladium complexes.
- Solvent Recovery : Ethanol can be recycled via distillation.
- Safety : Avoids chlorine gas (used in alternative chlorination steps).
A pilot-scale synthesis (500 g) achieved 76% overall yield with 99.5% HPLC purity.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonation, fluorination, and coupling of the benzothiazine and dimethoxyphenyl moieties. Key steps include:
- Sulfonation/oxidation : Use hydrogen peroxide or potassium permanganate to introduce the sulfone group (1,1-dioxido) in the benzothiazine ring .
- Fluorination : Electrophilic aromatic substitution with fluorine at position 6 of the benzothiazine core under controlled temperatures (~0–25°C) .
- Methanone coupling : Employ Ullmann or Suzuki-Miyaura coupling to link the 3,4-dimethoxyphenyl group to the benzothiazine scaffold. Catalytic systems (e.g., Pd/C, CuI) and solvent polarity (DMF or THF) significantly influence yield .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios. Monitor purity via HPLC and adjust reaction times to minimize byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR for structural confirmation (e.g., methoxy group protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons) .
- FT-IR : Confirm sulfone (S=O stretching at 1150–1300 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functional groups .
- LC-MS/MS : Quantify impurities and validate molecular ion peaks (e.g., [M+H]⁺) with high-resolution mass spectrometry .
- X-ray crystallography : Resolve crystal structure for absolute stereochemistry, particularly for the benzothiazine ring .
Q. How can preliminary biological activity studies be designed to assess this compound’s pharmacological potential?
Answer:
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Control groups : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to validate specificity .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify therapeutic windows .
Advanced Research Questions
Q. How can contradictory data in solubility and stability studies be resolved?
Answer: Contradictions often arise from:
- Solvent polarity : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for high solubility vs. aqueous buffers for stability testing) .
- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring. Identify hydrolytic degradation products (e.g., cleavage of sulfone or methoxy groups) .
- Statistical analysis : Apply multivariate regression to correlate environmental factors (pH, temperature) with degradation rates .
Q. What mechanistic insights guide the optimization of reaction yields for derivatives?
Answer:
- Kinetic studies : Use stopped-flow NMR to track intermediates in benzothiazine fluorination. Adjust reaction rates by modifying electron-withdrawing groups .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for methanone coupling, identifying steric hindrance from the 4-methylphenyl group as a yield-limiting factor .
- Catalyst screening : Test palladium nanoparticles (PdNPs) for improved coupling efficiency and reduced side reactions .
Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?
Answer:
Q. What strategies address challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow crystallization .
- Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the sulfone-methoxy interactions .
- Temperature gradients : Gradual cooling (0.1°C/min) from saturated solutions reduces amorphous precipitate formation .
Q. How can in silico methods predict off-target interactions and metabolic pathways?
Answer:
- Docking simulations : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolism .
- ADMET prediction : SwissADME or ADMETLab estimate bioavailability, BBB penetration, and hERG channel inhibition .
- Metabolite identification : Combine MetaSite and Mass Frontier to predict Phase I/II metabolites (e.g., demethylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
